N-(3-acetylphenyl)-3-methylbenzamide N-(3-acetylphenyl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 315669-99-9
VCID: VC7478728
InChI: InChI=1S/C16H15NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10H,1-2H3,(H,17,19)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Molecular Formula: C16H15NO2
Molecular Weight: 253.301

N-(3-acetylphenyl)-3-methylbenzamide

CAS No.: 315669-99-9

Cat. No.: VC7478728

Molecular Formula: C16H15NO2

Molecular Weight: 253.301

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-3-methylbenzamide - 315669-99-9

Specification

CAS No. 315669-99-9
Molecular Formula C16H15NO2
Molecular Weight 253.301
IUPAC Name N-(3-acetylphenyl)-3-methylbenzamide
Standard InChI InChI=1S/C16H15NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10H,1-2H3,(H,17,19)
Standard InChI Key LTDSQOGEXBLHTH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C

Introduction

Chemical Structure and Molecular Characteristics

N-(3-Acetylphenyl)-3-methylbenzamide belongs to the benzamide class of compounds, featuring a central amide bond connecting two aromatic rings. The 3-acetylphenyl group is attached to the nitrogen atom of the benzamide, while a methyl group substitutes the benzamide’s meta position. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The primary synthesis method involves the acylation of 3-methylbenzoic acid with 3-acetylaniline, mediated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method aligns with broader protocols for benzamide synthesis, where carboxylate activation is critical for amide bond formation.

Table 1: Synthesis Conditions for N-(3-Acetylphenyl)-3-Methylbenzamide

ComponentRoleQuantityConditions
3-Methylbenzoic acidCarboxylic acid1.0 equivAnhydrous DCM, 0°C → RT
3-AcetylanilineAmine1.1 equivStirring, 24 hours
DCCCoupling agent1.2 equivNitrogen atmosphere
DMAPCatalyst0.1 equivRoom temperature

The reaction proceeds via the formation of an active ester intermediate, followed by nucleophilic attack by the aniline’s amine group. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding >90% purity .

Physicochemical Properties

Solubility and Stability

N-(3-Acetylphenyl)-3-methylbenzamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its stability under ambient conditions is attributed to the absence of hydrolytically labile groups, though prolonged exposure to strong acids/bases may cleave the amide bond.

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Melting PointNot reported
LogP (Partition Coeff.)3.45Computed (PubChem)
TPSA (Topological PSA)46.17 ŲComputed
Rotatable Bonds3PubChem

Chemical Reactivity and Derivatives

Functional Group Transformations

The acetyl group on the phenyl ring is susceptible to nucleophilic attack, enabling reactions such as:

  • Reduction: Conversion to a hydroxyl group using NaBH4_4/CeCl3_3.

  • Condensation: Formation of Schiff bases with primary amines.

  • Oxidation: Potential epoxidation of the methyl group under radical conditions.

Comparative Analysis with Analogues

Replacing the acetyl group with a nitro or methoxy moiety alters electronic density, impacting binding affinities in biological assays. For instance, N-(3-nitrophenyl)-3-methylbenzamide shows enhanced reactivity in electrophilic substitution but reduced solubility .

Future Directions

Synthetic Chemistry

  • Develop enantioselective routes using chiral catalysts.

  • Explore microwave-assisted synthesis to reduce reaction times .

Pharmacological Development

  • Conduct high-throughput screening against cancer cell lines.

  • Investigate prodrug formulations to enhance bioavailability.

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